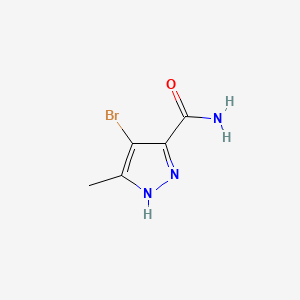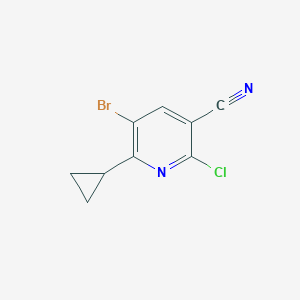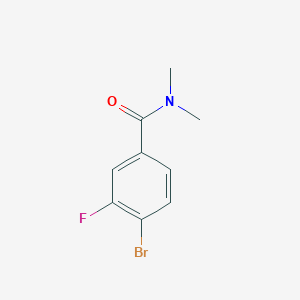![molecular formula C14H20N2O2 B1520891 1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 1000930-76-6](/img/structure/B1520891.png)
1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
This compound is related to a class of molecules that interact with the muscarinic acetylcholine receptors (MAcChR) . It shares structural similarities with Palonosetron, a 5-HT3 antagonist used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) .
Synthesis Analysis
The synthesis of similar compounds often involves the use of quinuclidinol as a starting material . The resolved diastereomeric salts are converted to nitrobenzilic acids and subsequent esterification gives their corresponding ethyl esters. Transesterification with quinuclidinol affords the desired compound .Molecular Structure Analysis
The compound contains an azabicyclo[2.2.2]oct-3-yl group, which is a bicyclic structure consisting of a nitrogen atom and seven carbon atoms . It also contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Applications De Recherche Scientifique
Chemical Structure and Synthesis
The compound 1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a structurally complex molecule characterized by the integration of a pyrrole ring with an azabicyclooctane moiety. This configuration provides a unique scaffold for chemical synthesis and drug development. Research has shown that pyrrole derivatives, including this compound, are pivotal in the synthesis of pharmacologically active molecules. The azabicyclo[2.2.2]octane structure, in particular, is noted for its role in enhancing molecular binding and specificity towards biological targets, making it an essential feature in the design of new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011)[https://consensus.app/papers/progress-activities-synthesized-phenothiazines-pluta/592be11820cd5beeba0d8b5cf11aa3a2/?utm_source=chatgpt].
Biological Activities
The chemical backbone of 1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid lends itself to a variety of biological activities. Derivatives of pyrrole and azabicyclooctane have been extensively studied for their potential therapeutic applications. For instance, compounds structurally related to this molecule have been explored for their anticancer properties, showing promise as cytotoxic agents against various cancer cell lines. The pyrrole moiety, in particular, is known for its role in the development of kinase inhibitors, which are crucial in cancer therapy by targeting specific signaling pathways involved in tumor growth and progression (El-Gamal & Anbar, 2017)[https://consensus.app/papers/advances-pyrrolopyridines-derivatives-literature-elgamal/dda4adac3f9e51848bfe47fbae9eabca/?utm_source=chatgpt].
Pharmacological Potential
The pharmacological potential of 1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives extends beyond anticancer activity. Research into similar compounds has highlighted their versatility in treating a broad spectrum of diseases. For example, glycyrrhetinic acids, which share a resemblance in structural complexity and functional groups, have demonstrated a wide range of biological effects, including anti-inflammatory, antiviral, and antimicrobial activities. This suggests that our compound of interest, with appropriate functionalization, could also possess a broad spectrum of therapeutic effects, making it a valuable candidate for further medicinal chemistry research (Hussain et al., 2018)[https://consensus.app/papers/potential-acids-patent-review-20102017-hussain/a35f25489ee151f480beb84674533732/?utm_source=chatgpt].
Orientations Futures
The future directions for this compound could involve further exploration of its potential interactions with various receptors and its potential therapeutic applications. As it shares structural similarities with Palonosetron, a drug used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV), it could potentially be explored for similar uses .
Propriétés
IUPAC Name |
1-(1-azabicyclo[2.2.2]octan-3-yl)-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9-7-12(14(17)18)10(2)16(9)13-8-15-5-3-11(13)4-6-15/h7,11,13H,3-6,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHMWPLCHVMYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CN3CCC2CC3)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
1000930-76-6 | |
| Record name | 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



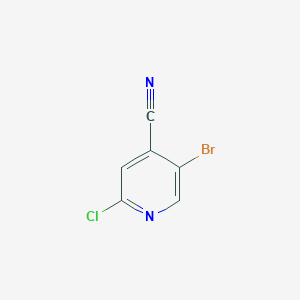
![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)
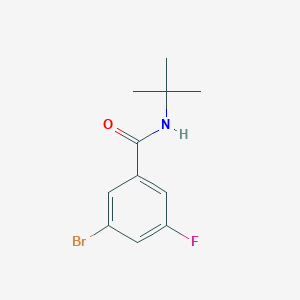
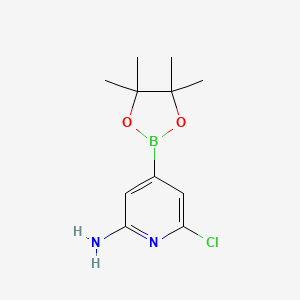
![7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane](/img/structure/B1520818.png)
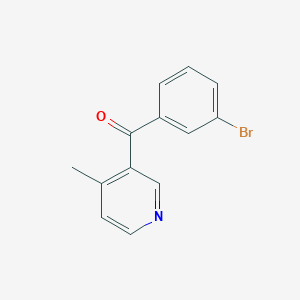
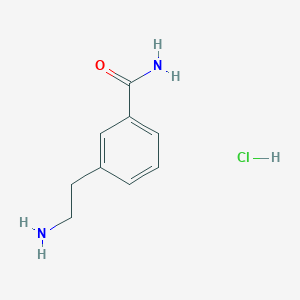
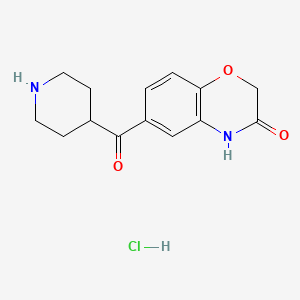
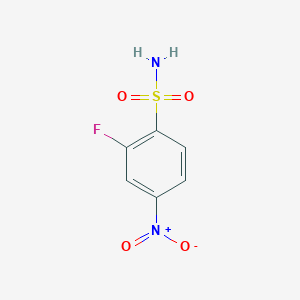
![5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1520824.png)
![3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester](/img/structure/B1520828.png)
